molecular formula C24H25FN4O2 B019824 Methyl 5,6,7,8-Tetradehydro Risperidone CAS No. 106266-08-4

Methyl 5,6,7,8-Tetradehydro Risperidone

Cat. No. B019824
M. Wt: 420.5 g/mol
InChI Key: UVJBJGOMUWKXDI-UHFFFAOYSA-N
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Description

“Methyl 5,6,7,8-Tetradehydro Risperidone” is a biochemical used as an internal standard in the quantitative analysis of risperidone . Risperidone is a benzisoxazole derivative used for treating schizophrenia and other disorders associated with psychotic, affective, or behavioral symptoms .


Molecular Structure Analysis

The molecular formula of “Methyl 5,6,7,8-Tetradehydro Risperidone” is C24H25FN4O2, and its molecular weight is 420.5 . The formal name is 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one .


Physical And Chemical Properties Analysis

“Methyl 5,6,7,8-Tetradehydro Risperidone” is a crystalline solid . It is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF), with solubility approximately 0.25, 1, 0.1 mg/ml, respectively .

Scientific Research Applications

Pharmacological Profile

Methyl 5,6,7,8-Tetradehydro Risperidone, commonly known as Risperidone, is characterized by its potent inhibition of the serotonin 5-HT2 and dopamine D2 receptors. It is primarily indicated for the acute and maintenance treatment of schizophrenia and related psychotic disorders, including acute bipolar mania. Risperidone's pharmacological effects, physico-chemical properties, spectroscopic data, and pharmacokinetics are well-documented. Studies have highlighted its role in addressing both positive and negative symptoms of schizophrenia, with a relatively low incidence of extrapyramidal symptoms, suggesting a preferential action on mesolimbic rather than nigrostriatal dopaminergic pathways (Germann, Kurylo, & Han, 2012).

Neurochemical and Metabolic Insights

Risperidone's impact on local cerebral glucose utilization has been explored. Research utilizing the [14C]2-deoxy-D-glucose method revealed that risperidone reduces glucose utilization in various brain regions, with specific changes in the hippocampus and mediodorsal nucleus of the thalamus, which are thought to be related to its therapeutic action (Huang, Tsai, Huang, & Sim, 1999).

Analytical Techniques and Methodology

Advanced analytical techniques such as high-performance liquid chromatography and mass spectrometry have been developed for the determination of risperidone and its metabolites in human plasma. These methods offer enhanced sensitivity and selectivity, crucial for accurate pharmacokinetic studies (Moody, Laycock, Huang, & Foltz, 2004).

Molecular and Epigenetic Studies

Epigenetic and genetic studies have been conducted to understand the variability in treatment responses to risperidone. Research has identified significant single-nucleotide polymorphisms (SNPs) and CpG methylation sites associated with the drug's efficacy in schizophrenia, suggesting a complex interplay of genetic and environmental factors in treatment outcomes (Shi et al., 2017).

Drug Synthesis and Chemical Analysis

Research has also focused on the chemical synthesis of risperidone, exploring new methods and reactions to achieve high yield and scalable production, vital for pharmaceutical manufacturing (Kim, Kang, Kim, & Jeong, 2005).

Safety And Hazards

This compound may cause irritation if it comes into contact with the eyes, and it may be harmful if it comes into contact with the skin, if inhaled, or if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid prolonged or repeated exposure . It is also advised to take precautionary measures against static discharge .

properties

IUPAC Name

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,7-dimethylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O2/c1-15-3-6-22-26-16(2)19(24(30)29(22)14-15)9-12-28-10-7-17(8-11-28)23-20-5-4-18(25)13-21(20)31-27-23/h3-6,13-14,17H,7-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJBJGOMUWKXDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20559525
Record name 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5,6,7,8-Tetradehydro Risperidone

CAS RN

106266-08-4
Record name 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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